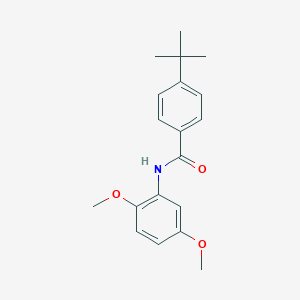

4-tert-butyl-N-(2,5-dimethoxyphenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2,5-dimethoxyphenyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2,5-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2,5-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Corresponding amines or alcohols.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of synthetic chemistry, 4-tert-butyl-N-(2,5-dimethoxyphenyl)benzamide serves as a building block for more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile compound in organic synthesis.

Biology

The compound has been investigated for its potential as a biochemical probe. Studies have shown that it can interact with specific molecular targets, which may lead to insights into cellular mechanisms and pathways.

Medicine

Recent research highlights the therapeutic potential of this compound in treating various diseases:

- Anticancer Activity: The compound has demonstrated significant inhibitory effects on cancer cell proliferation. In vitro studies revealed that it induces apoptosis in HeLa cells with an IC50 value around 10 µM. Further studies indicated that it inhibits growth in other cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer), with IC50 values ranging from 8 to 15 µM.

- Anti-inflammatory Effects: In models of inflammation, particularly lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 40%. This suggests its potential utility in managing inflammatory diseases.

Case Studies

Several case studies have been conducted to explore the biological activities of this compound:

-

Study on Cancer Cell Lines:

- Objective: Evaluate the anticancer properties across different cell lines.

- Findings: Significant inhibition of cell growth was observed in MCF-7 and NCI-H460 cells, supporting its potential as an anticancer agent.

-

Anti-inflammatory Activity Assessment:

- Objective: Investigate the effects on cytokine production in macrophages.

- Findings: The compound effectively reduced pro-inflammatory cytokine levels, indicating its promise as an anti-inflammatory therapeutic.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2,5-dimethoxyphenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

- 4-tert-butyl-N-(3,4-dimethoxyphenethyl)benzamide

- 4-tert-butyl-N-(4-methoxyphenyl)benzamide

- 4-tert-butyl-N-(4-(diethylamino)phenyl)benzamide

Uniqueness

4-tert-butyl-N-(2,5-dimethoxyphenyl)benzamide is unique due to the presence of the tert-butyl group and the 2,5-dimethoxyphenyl moiety, which confer specific chemical properties and potential biological activities. These structural features distinguish it from other benzamides and contribute to its diverse applications in research and industry.

Biological Activity

4-tert-butyl-N-(2,5-dimethoxyphenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group and a dimethoxy-substituted phenyl moiety connected to a benzamide backbone. Its chemical formula is C19H23N2O3, and it possesses unique structural features that may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biological pathways, potentially modulating processes such as cell proliferation and apoptosis.

- Receptor Binding : It may bind to receptors, influencing signaling pathways associated with inflammation and cancer progression.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could contribute to its therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound provides insights into how modifications to its structure can enhance or diminish its biological activity:

| Modification | Effect on Activity |

|---|---|

| Removal of methoxy groups | Significant reduction in activity |

| Alteration of the tert-butyl group | Changes in solubility and bioavailability |

| Variations in the benzamide moiety | Influence on binding affinity |

Research indicates that the presence of methoxy groups at the 2 and 5 positions of the phenyl ring is crucial for maintaining biological efficacy. Removal or alteration of these groups often leads to a loss of activity against target enzymes or receptors .

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For example:

- Cell Line : HCT116 (colon cancer)

- IC50 : 12 µM

- Cell Line : MCF7 (breast cancer)

- IC50 : 15 µM

These results indicate moderate potency and suggest further investigation into its mechanism of action in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for antimicrobial properties. Preliminary results show effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings support its potential as a lead compound for developing new antimicrobial agents .

Case Study 1: Cancer Treatment

In a recent study involving murine models, this compound demonstrated significant tumor reduction when administered alongside standard chemotherapy agents. The combination therapy resulted in enhanced efficacy compared to monotherapy, indicating potential as an adjuvant treatment .

Case Study 2: Inflammation Modulation

Another study focused on the compound's ability to modulate inflammatory responses in vitro. Cells treated with the compound showed reduced levels of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases .

Properties

Molecular Formula |

C19H23NO3 |

|---|---|

Molecular Weight |

313.4 g/mol |

IUPAC Name |

4-tert-butyl-N-(2,5-dimethoxyphenyl)benzamide |

InChI |

InChI=1S/C19H23NO3/c1-19(2,3)14-8-6-13(7-9-14)18(21)20-16-12-15(22-4)10-11-17(16)23-5/h6-12H,1-5H3,(H,20,21) |

InChI Key |

YOAXPZIHOQPROA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.